Cas no 1490016-81-3 (6-methyl-1-oxaspiro2.6nonane)
6-メチル-1-オキサスピロ[2.6]ノナンは、スピロ環構造とエーテル結合を有する特異な有機化合物です。その特徴的な分子構造により、高い熱安定性と化学的安定性を示し、香料や医薬品中間体としての応用が期待されます。特に、スピロ骨格がもたらす立体障害により、反応選択性の向上や特異的な香気特性の発現が可能です。本化合物は揮発性が適度で、香料成分としての持続性と拡散性のバランスに優れています。また、官能基の配置により、他の化合物との反応点を制御しやすいため、精密有機合成における中間体としても有用です。

6-methyl-1-oxaspiro2.6nonane structure
商品名:6-methyl-1-oxaspiro2.6nonane
CAS番号:1490016-81-3
MF:C9H16O
メガワット:140.222743034363
MDL:MFCD20956907
CID:5616430
PubChem ID:65082582
6-methyl-1-oxaspiro2.6nonane 化学的及び物理的性質
名前と識別子
-
- SCHEMBL12074489
- EN300-3177958
- 1490016-81-3
- AKOS014415433
- 6-methyl-1-oxaspiro[2.6]nonane
- 6-methyl-1-oxaspiro2.6nonane
-
- MDL: MFCD20956907
- インチ: 1S/C9H16O/c1-8-3-2-5-9(6-4-8)7-10-9/h8H,2-7H2,1H3
- InChIKey: ZIQIUMBAPICIHY-UHFFFAOYSA-N
- ほほえんだ: O1CC21CCCC(C)CC2
計算された属性
- せいみつぶんしりょう: 140.120115130g/mol
- どういたいしつりょう: 140.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 12.5Ų
6-methyl-1-oxaspiro2.6nonane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3177958-1g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 1g |
$914.0 | 2023-09-05 | ||
| Enamine | EN300-3177958-0.05g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-3177958-0.25g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
| Enamine | EN300-3177958-0.5g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
| Enamine | EN300-3177958-5g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 5g |
$2650.0 | 2023-09-05 | ||
| Enamine | EN300-3177958-0.1g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
| Enamine | EN300-3177958-5.0g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
| Enamine | EN300-3177958-2.5g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-3177958-10.0g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
| Enamine | EN300-3177958-1.0g |
6-methyl-1-oxaspiro[2.6]nonane |
1490016-81-3 | 95.0% | 1.0g |
$914.0 | 2025-03-19 |
6-methyl-1-oxaspiro2.6nonane 関連文献
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
1490016-81-3 (6-methyl-1-oxaspiro2.6nonane) 関連製品
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 624-75-9(Iodoacetonitrile)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
